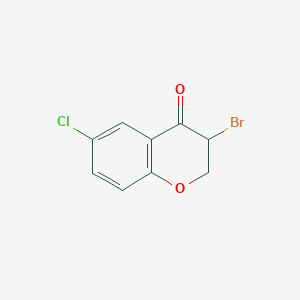

3-Bromo-6-chloro-2,3-dihydrochromen-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-chloro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClO2/c10-7-4-13-8-2-1-5(11)3-6(8)9(7)12/h1-3,7H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGFRLRMAEAPKOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=C(O1)C=CC(=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 3 Bromo 6 Chloro 2,3 Dihydrochromen 4 One Derivatives

Reactions Involving Halogen Moieties at C-3 and C-6

The differential reactivity of the bromine atom at the C-3 position and the chlorine atom at the C-6 position allows for selective functionalization. The C-3 bromine, being part of an α-bromo ketone system, is highly susceptible to nucleophilic attack, while the C-6 chlorine, attached to the aromatic ring, is more suitable for transition metal-catalyzed cross-coupling reactions.

The bromine atom at the C-3 position of the 2,3-dihydrochromen-4-one ring is activated by the adjacent carbonyl group, making the C-3 carbon an electrophilic center. libretexts.org This facilitates nucleophilic substitution reactions, where the bromide ion acts as a good leaving group. libretexts.orgyoutube.comyoutube.com This type of reaction, often termed an SN2 reaction, involves the attack of a nucleophile on the electrophilic carbon, leading to the displacement of the leaving group. libretexts.org

In the context of 3-bromo-6-chloro-2,3-dihydrochromen-4-one, various nucleophiles can be employed to introduce new functional groups at the C-3 position. The general mechanism involves the donation of an electron pair from the nucleophile to the electrophilic carbon atom, simultaneously breaking the carbon-bromine bond. youtube.com For instance, reactions with amines, thiols, or alkoxides can lead to the corresponding 3-amino, 3-thio, or 3-alkoxy derivatives. The use of nitrogen nucleophiles, such as ammonia (B1221849) or primary amines, can introduce amino functionalities, a common strategy in the synthesis of biologically active molecules. youtube.com These reactions are foundational for creating diverse molecular structures from the parent compound. chemimpex.com

Table 1: Examples of Nucleophilic Substitution at C-3 This table is illustrative, based on general principles of nucleophilic substitution on α-halo ketones.

| Nucleophile (Nu:⁻) | Reagent Example | Product (at C-3) |

|---|---|---|

| Hydroxide (B78521) | NaOH (aq) | -OH |

| Alkoxide | NaOR | -OR |

| Thiolate | NaSR | -SR |

| Amine | RNH₂ | -NHR |

| Cyanide | KCN | -CN |

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org For this compound, both the C-3 bromo and C-6 chloro positions can potentially participate in these reactions, although their reactivity differs significantly. Aryl chlorides are generally less reactive than aryl bromides, which in turn are less reactive than aryl iodides in typical palladium-catalyzed couplings. beilstein-journals.org The C-3 bromo group, being part of an α-halo ketone, also presents unique reactivity.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide. libretexts.org It is plausible that the C-6 chloro position could undergo Suzuki coupling with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base to form biaryl or styrenyl derivatives. libretexts.orgnih.govresearchgate.netresearchgate.net The C-3 bromine might also react, though elimination could be a competing pathway. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org The C-6 chloro position could be functionalized with various alkenes to introduce substituted vinyl groups onto the aromatic ring. nih.gov Similarly, the C-3 position could potentially undergo Heck-type reactions, though the conditions would need to be carefully controlled to avoid side reactions like dehydrohalogenation.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing palladium and copper co-catalysts. nih.gov This methodology could be applied to the C-6 position to install an alkynyl moiety, a valuable functional group in organic synthesis and medicinal chemistry.

Table 2: Potential Cross-Coupling Reactions for Functionalization This table outlines potential applications of common cross-coupling reactions to the target molecule.

| Reaction Name | Halogen Position | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | C-6 (Aryl-Cl) | R-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 6-Aryl/vinyl-chromanone |

| Heck | C-6 (Aryl-Cl) | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | 6-Alkenyl-chromanone |

| Sonogashira | C-6 (Aryl-Cl) | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 6-Alkynyl-chromanone |

Transformations of the Dihydropyranone Ring System

The dihydropyranone ring offers multiple sites for chemical modification, including the C-4 carbonyl group and the C-2/C-3 positions.

The C-4 carbonyl group is a key site for transformations. It can be reduced to a hydroxyl group or completely removed.

Reduction to Alcohols: The ketone at C-4 can be reduced to a secondary alcohol using hydride-based reducing agents. wikipedia.org Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org NaBH₄ is a milder reagent, while LiAlH₄ is a more powerful, non-selective reducing agent capable of reducing other functional groups as well. libretexts.orgharvard.edu The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol. libretexts.org

Deoxygenation: The carbonyl group can be completely removed and converted to a methylene (B1212753) group (CH₂) via several methods. The Wolff-Kishner reduction, which uses hydrazine (B178648) (H₂NNH₂) and a strong base under high temperatures, is effective for base-stable compounds. masterorganicchemistry.comyoutube.com The Clemmensen reduction, employing a zinc-mercury amalgam in concentrated hydrochloric acid, is suitable for acid-stable substrates. masterorganicchemistry.comyoutube.com Another method involves converting the ketone to a thioacetal, which is then reduced using Raney nickel. masterorganicchemistry.com

Table 3: Methods for C-4 Carbonyl Reduction

| Reaction Type | Reagents | Product | Conditions |

|---|---|---|---|

| Alcohol Formation | NaBH₄ or LiAlH₄ | 6-Chloro-3-bromo-chroman-4-ol | Mild to strong reducing conditions |

| Deoxygenation (Wolff-Kishner) | H₂NNH₂, KOH | 6-Chloro-3-bromo-2,3-dihydrochromane | Basic, high temperature |

| Deoxygenation (Clemmensen) | Zn(Hg), HCl | 6-Chloro-3-bromo-2,3-dihydrochromane | Acidic |

Addition of Organometallics: Grignard reagents (R-MgX) can add to the C-4 carbonyl to produce tertiary alcohols. masterorganicchemistry.comyoutube.com The reaction involves the nucleophilic attack of the carbanion-like carbon of the Grignard reagent on the carbonyl carbon. youtube.comyoutube.com Subsequent acidic workup protonates the intermediate alkoxide to afford the final tertiary alcohol. youtube.com This reaction is a powerful method for creating new carbon-carbon bonds at the C-4 position.

The C-2 and C-3 positions of the dihydropyranone ring are also amenable to further derivatization. The C-3 position, being alpha to the carbonyl, can be deprotonated to form an enolate, which can then react with various electrophiles. However, the presence of the C-3 bromine atom directs reactivity towards substitution and elimination.

A notable example of C-3 functionalization on a similar scaffold is the Mannich reaction. researchgate.net In a study on 2-aryl-8-bromo-6-chlorochroman-4-ones, a Mannich reaction was used to introduce a methylene group at the C-3 position, which was then further converted to an aminomethyl group. researchgate.net This suggests that this compound could potentially undergo base-induced elimination to form an α,β-unsaturated ketone, which could then be a substrate for Michael additions or other conjugate addition reactions.

The 2,3-dihydrochromen-4-one system can be aromatized to the corresponding chromone (B188151) (4H-chromen-4-one) scaffold. This transformation typically involves the elimination of HBr from the C-2 and C-3 positions. The process is an oxidation, as it removes two hydrogen atoms (formally) from the ring system. In the case of this compound, this reaction would involve the elimination of the C-3 bromine and a hydrogen atom from C-2, a process known as dehydrobromination. This elimination can often be promoted by treatment with a base. The resulting product is 6-chloro-4H-chromen-4-one, as the bromine at C-3 is removed. A related compound, 3-Bromo-6-chlorochromone, is a known derivative where the chromone ring is already present, indicating that the aromatized system is a stable and accessible target. chemimpex.com Oxidizing agents such as phenyliodine(III) diacetate (PhI(OAc)₂) have also been used to facilitate the aromatization of similar dihydropyrimidine (B8664642) systems, suggesting another potential route. nih.gov

Ring Contraction and Expansion Reactions

The chromen-4-one skeleton, particularly when substituted with a bromine atom at the 3-position, is susceptible to ring contraction and expansion reactions under specific conditions. These transformations are often driven by the formation of more stable carbocation intermediates or the relief of ring strain. youtube.com

Ring Contraction:

Ring contractions of this compound derivatives can be initiated by reagents that promote the formation of a carbocation at the C3 position. The subsequent rearrangement can lead to the formation of a five-membered ring system. This process is often driven by the desire to achieve a more stable ring size, typically moving from a larger ring to a five or six-membered ring. youtube.comyoutube.com The mechanism generally involves the departure of the bromide ion, followed by a 1,2-alkyl shift from the C2 position to the C3 carbocation, resulting in a contracted ring. youtube.com The stability of the resulting carbocation, which can be tertiary and benefit from minimized ring strain, is a significant driving force for this type of rearrangement. youtube.com

Ring Expansion:

Conversely, ring expansion reactions are also possible, though less commonly reported for this specific derivative. Such reactions would typically proceed through the formation of a carbocation adjacent to the ring, followed by migration of one of the ring bonds to the electron-deficient center.

A representative example of a ring contraction reaction is shown below:

| Starting Material | Reagent(s) | Product(s) | Notes |

| This compound | Lewis Acid (e.g., AgBF4) | 2-Formyl-5-chlorobenzofuran derivatives | The reaction proceeds via a carbocation intermediate, leading to ring contraction. |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzenoid Moiety

The benzene (B151609) ring of this compound is deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the chloro substituent and the carbonyl group. youtube.com However, under forcing conditions, substitution can occur. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile. The chlorine atom is an ortho-, para-director, while the ether oxygen of the chromenone system is also an activating ortho-, para-director. Conversely, the carbonyl group is a meta-director. The interplay of these directing effects will determine the regioselectivity of the substitution.

Electrophilic Aromatic Substitution (EAS):

Typical EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For the title compound, the chlorine at the 6-position and the ether oxygen will direct incoming electrophiles to the 5 and 7-positions. However, the deactivating effect of the carbonyl group will make these reactions challenging.

Nucleophilic Aromatic Substitution (NAS):

Nucleophilic aromatic substitution on the benzenoid ring of this compound is generally difficult unless there are strong electron-withdrawing groups positioned ortho or para to a leaving group. youtube.comyoutube.com In the case of the title compound, the chlorine atom at the 6-position is not sufficiently activated for facile nucleophilic displacement. For a nucleophilic aromatic substitution to occur, a leaving group, typically a halide, needs to be present on the aromatic ring, and the reaction is facilitated by the presence of electron-withdrawing groups. youtube.comyoutube.com

| Reaction Type | Reagents and Conditions | Expected Major Product(s) |

| Nitration (EAS) | HNO₃, H₂SO₄ | 3-Bromo-6-chloro-7-nitro-2,3-dihydrochromen-4-one |

| Bromination (EAS) | Br₂, FeBr₃ | 3,7-Dibromo-6-chloro-2,3-dihydrochromen-4-one |

Mechanistic Investigations of Key Chemical Processes

Understanding the mechanisms of the reactions involving this compound is crucial for controlling the reaction outcomes and designing new synthetic methodologies.

The reactions of this compound can proceed through various reactive intermediates. For instance, in reactions involving the bromine at the 3-position, the formation of a carbocation intermediate is plausible, especially in the presence of a Lewis acid. youtube.com This carbocation can then undergo rearrangement or be trapped by a nucleophile.

In some transformations, particularly those initiated by light or radical initiators, the involvement of radical intermediates could be possible. However, detailed studies on the radical chemistry of this specific compound are not widely reported. The formation of halonium ions, specifically a bromonium ion, across the C2-C3 bond is another potential intermediate, particularly in addition reactions to the corresponding chromene precursor.

Kinetic studies are essential for determining the rate-determining step of a reaction and for optimizing reaction conditions. For many reactions of this compound, such as nucleophilic attack at the carbonyl carbon or substitution at the C3 position, the initial bond-breaking or bond-forming step is often the slowest and therefore rate-determining. For instance, in a substitution reaction at C3, the departure of the bromide ion to form a carbocation would likely be the rate-limiting step.

The stereochemistry of the chiral center at C3 in this compound is a critical aspect of its reactivity. Reactions at this center can proceed with either inversion or retention of configuration, or through a planar carbocation intermediate leading to a racemic mixture. The stereochemical outcome is often influenced by the reaction mechanism and the nature of the reagents and solvents used. For example, an Sₙ2-type reaction at C3 would lead to an inversion of stereochemistry, while an Sₙ1-type reaction would likely result in racemization. Achieving diastereocontrol in reactions involving this substrate is a key challenge and an area of active research, with some synthetic approaches demonstrating complete stereochemical control. researchgate.net

Structural Elucidation and Advanced Characterization Techniques

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. In electron ionization (EI) MS, the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) provides the molecular weight. msu.edu Due to the presence of bromine and chlorine, the molecular ion peak of 3-Bromo-6-chloro-2,3-dihydrochromen-4-one will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a distinctive cluster of peaks for the molecular ion (M⁺•, [M+2]⁺•, [M+4]⁺•) that is indicative of a molecule containing one bromine and one chlorine atom. nobraintoosmall.co.nz

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the exact elemental formula (C₉H₆BrClO₂). rsc.org

The fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure. Common fragmentation pathways for chromanones involve cleavage of the heterocyclic ring. Expected fragments could arise from the loss of a bromine radical (•Br), a chlorine radical (•Cl), or a carbon monoxide (CO) molecule.

Table 3: Predicted Mass Spectrometry Data

| Feature | Predicted Value | Information Provided |

| Molecular Formula | C₉H₆BrClO₂ | From HRMS |

| Nominal MW | 260/262/264 g/mol | Molecular weight |

| M⁺• Isotopic Pattern | m/z 259, 261, 263 | Confirms presence of 1 Br and 1 Cl |

| Key Fragments | [M-Br]⁺, [M-Cl]⁺, [M-CO]⁺• | Structural information |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. researchgate.net

The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the ketone. This peak is typically observed in the range of 1680-1700 cm⁻¹. The spectrum will also show characteristic absorption bands for the C-O-C stretching of the ether linkage in the heterocyclic ring, usually around 1200-1250 cm⁻¹. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region, and aromatic C-H stretching will be observed just above 3000 cm⁻¹. The C-Cl and C-Br stretching vibrations are found in the fingerprint region at lower wavenumbers, typically below 800 cm⁻¹. researchgate.net

Table 4: Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050-3100 | Medium |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| Ketone C=O Stretch | 1680-1700 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

| Ether C-O-C Stretch | 1200-1250 | Strong |

| C-Cl Stretch | 700-800 | Medium |

| C-Br Stretch | 500-650 | Medium |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the gold standard for the unambiguous determination of the molecular structure of crystalline solids. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a detailed three-dimensional map of the atomic positions within the crystal lattice.

In a study on 3-Bromochroman-4-one, single-crystal X-ray diffraction analysis revealed that the heterocyclic pyranone ring adopts a half-chair conformation. researchgate.net This is a common feature for such six-membered rings, balancing the steric and electronic demands of the constituent atoms. The bromine atom at the C3 position is expected to influence the local geometry, and its position, whether axial or equatorial, will be definitively established by such an analysis.

The supramolecular structure, governed by intermolecular interactions, is also elucidated. For 3-Bromochroman-4-one, weak C-H···O hydrogen bonds and π–π stacking interactions between the benzene (B151609) rings of adjacent molecules were observed, influencing the crystal packing. researchgate.net It is highly probable that this compound would exhibit similar packing motifs, potentially modulated by the presence of the chloro substituent on the aromatic ring.

The general difficulty in obtaining suitable single crystals for X-ray diffraction is a known challenge in the study of flavonoids and related compounds. scispace.com However, when successful, the technique provides invaluable data for confirming stereochemistry and understanding solid-state conformation.

Table 1: Representative Crystallographic Data for an Analogous Compound (3-Bromochroman-4-one)

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₇BrO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 (2) |

| b (Å) | 5.6787 (11) |

| c (Å) | 15.123 (3) |

| β (°) | 109.12 (3) |

| Volume (ų) | 820.1 (3) |

| Z | 4 |

Data sourced from a study on 3-Bromochroman-4-one and is presented as a predictive model for the target compound. researchgate.net

Chromatographic Purification and Analytical Methods (e.g., HPLC, TLC)

Chromatographic techniques are fundamental for the separation, purification, and analytical assessment of this compound. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods for this class of compounds.

Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective, and widely used technique for monitoring reaction progress, identifying compounds, and determining appropriate solvent systems for larger-scale purification. For chromanone derivatives, silica (B1680970) gel 60 F₂₅₄ plates are typically used as the stationary phase. The mobile phase, or eluent, is a mixture of nonpolar and polar solvents, the ratio of which is adjusted to achieve optimal separation.

For halogenated chromanones, a common mobile phase system consists of a mixture of a nonpolar solvent like heptane (B126788) or hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. nih.govnih.gov The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The visualization of the separated spots is typically achieved under UV light (at 254 nm), where the aromatic chromophore of the chromanone allows for detection.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for both the analysis and purification of flavonoids and related compounds, offering high resolution and sensitivity. researchgate.netnih.gov Reversed-phase HPLC is the most common mode used for these analyses.

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C8 or C18 silica gel), and the mobile phase is a polar solvent system. researchgate.net A typical mobile phase for the analysis of chromanones would be a gradient mixture of water (often containing a small amount of an acid like formic or acetic acid to improve peak shape) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). researchgate.net Detection is most commonly performed using a UV-Vis detector, set at a wavelength where the compound exhibits maximum absorbance.

The purification of substituted chroman-4-ones is often achieved using flash column chromatography, which is a preparative form of liquid chromatography. nih.govacs.org For instance, the purification of 8-bromo-6-chloro-2-pentylchroman-4-one was successfully carried out using flash chromatography with a mobile phase of ethyl acetate and heptane. nih.gov This demonstrates the applicability of such solvent systems for the purification of halogenated chromanones.

Table 2: General Chromatographic Conditions for Chromanone Analysis

| Technique | Stationary Phase | Typical Mobile Phase | Detection |

|---|---|---|---|

| TLC | Silica Gel 60 F₂₅₄ | Heptane/Ethyl Acetate (e.g., 95:5 v/v) | UV light (254 nm) |

| HPLC | C18 Silica Gel (Reversed-Phase) | Water/Acetonitrile or Methanol Gradient (with 0.1% Formic Acid) | UV-Vis Detector (e.g., 254 nm) |

These conditions are representative for the class of chromanone compounds and may require optimization for this compound. nih.govresearchgate.net

Computational and Theoretical Chemistry of Halogenated 2,3 Dihydrochromen 4 Ones

Electronic Structure Calculations and Quantum Chemical Property Predictions

A comprehensive search for electronic structure calculations, such as Density Functional Theory (DFT) studies, on 3-Bromo-6-chloro-2,3-dihydrochromen-4-one did not yield specific results. Such calculations would typically provide valuable data on the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and various quantum chemical descriptors.

For related but distinct molecules, computational studies have been performed. For instance, DFT calculations at the B3LYP/6–311G(d,p) level have been used to determine the HOMO-LUMO energy gap of compounds like 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, which was found to be 2.3591 eV. nih.gov Similarly, for 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one, DFT/B3LYP methods were employed to compute frontier molecular orbitals to understand its chemical reactivity and kinetic stability. researchgate.net

However, no such data is publicly available for this compound. The table below is presented as a template for the kind of data that would be generated from such a study.

Table 1: Predicted Quantum Chemical Properties of this compound (Hypothetical Data) No published data is available for this compound. The table is for illustrative purposes only.

| Parameter | Predicted Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | Data not available | Data not available |

| LUMO Energy | Data not available | Data not available |

| Energy Gap (ΔE) | Data not available | Data not available |

| Dipole Moment | Data not available | Data not available |

| Electronegativity (χ) | Data not available | Data not available |

| Hardness (η) | Data not available | Data not available |

Conformational Analysis and Stereochemical Insights through Molecular Mechanics and Quantum Chemical Methods

Conformational analysis is crucial for understanding the three-dimensional structure and stereochemistry of molecules like this compound, which contains stereocenters. Methods such as molecular mechanics (MM) and quantum chemical calculations are standard tools for this purpose.

Despite the importance of such analyses, no specific conformational studies or stereochemical insights for this compound were found in the available literature. Research on other cyclic compounds, such as trans-3-Bromo-2-chloroindan-1-one, has utilized structural analysis to confirm relative stereochemistry. researchgate.net For 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one, single-crystal X-ray diffraction and DFT calculations revealed a distorted chair conformation. researchgate.net These examples highlight the methodologies that could be applied to the title compound, but the actual research has not been published.

Table 2: Conformational Analysis Summary for this compound (Hypothetical Data) No published data is available for this compound. The table is for illustrative purposes only.

| Conformer | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angles (°) |

|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available | Data not available |

Elucidation of Reaction Mechanisms via Computational Modeling and Transition State Analysis

Computational modeling is a powerful technique for elucidating reaction mechanisms by identifying intermediates and calculating the energy barriers of transition states. This approach could provide significant insights into the synthesis and reactivity of this compound.

A search for computational studies on the reaction mechanisms involving this specific compound did not return any relevant findings. While the synthesis of related compounds like 3-bromo-6-chloro-phenanthrene-9,10-dione has been described, the reports focus on the synthetic route rather than detailed computational mechanism studies. researchgate.net The general principles of using computational chemistry to study reaction mechanisms are well-established, but they have not been specifically applied to this compound in any publicly accessible research.

Quantitative Structure-Property Relationship (QSPR) Studies for Reactivity and Stability

QSPR studies aim to correlate the structural features of molecules with their physical, chemical, or biological properties. For a series of halogenated 2,3-dihydrochromen-4-ones, QSPR models could predict reactivity, stability, or other properties based on calculated molecular descriptors.

There is no evidence of any QSPR studies having been conducted on a series of compounds that includes this compound. Research in this area would require a dataset of related molecules with experimentally determined properties, which appears to be unavailable.

Synthetic Applications and Derivatization Strategies of 3 Bromo 6 Chloro 2,3 Dihydrochromen 4 One As a Chemical Synthon

Role in the Construction of Diverse Heterocyclic Frameworks

The electrophilic nature of the carbon at the C3 position, due to the adjacent carbonyl and bromine atom, makes 3-Bromo-6-chloro-2,3-dihydrochromen-4-one a prime candidate for reactions with a variety of nucleophiles. This reactivity is the basis for its potential role in constructing diverse heterocyclic frameworks.

Synthesis of Fused Polycyclic Systems

The construction of fused polycyclic systems from this compound would likely involve reactions with binucleophiles, where one nucleophilic center initially displaces the bromide, followed by a subsequent intramolecular reaction to form a new ring fused to the chromanone scaffold. While specific examples for this exact compound are scarce, the general strategy is well-established for related 3-halochromanones. For instance, reactions with dinucleophiles like amidines or guanidines could potentially lead to the formation of chromeno-fused pyrimidines or other nitrogen-containing heterocycles.

A plausible, though not explicitly documented, reaction could involve the condensation with a binucleophile such as a 1,2-phenylenediamine. This could proceed via initial N-alkylation at the C3 position, followed by intramolecular cyclization and dehydration to yield a chromeno[3,2-b]quinoxaline derivative. The reaction conditions for such transformations typically involve a base to facilitate the nucleophilic attack and heating to promote cyclization.

| Reactant | Potential Fused Product | Reaction Type |

| 1,2-Phenylenediamine | Chromeno[3,2-b]quinoxaline derivative | Nucleophilic substitution followed by cyclocondensation |

| Amidines | Chromeno-fused pyrimidine (B1678525) derivative | Cyclocondensation |

| Hydrazines | Chromeno-fused pyrazole (B372694) derivative | Cyclocondensation |

Preparation of Spirocyclic and Bridged Derivatives

The synthesis of spirocyclic compounds is a significant area of organic chemistry, and this compound could serve as a key building block. Spiro-heterocycles can be formed by reacting the compound with substrates containing two nucleophilic groups that can attack the C3 and C4 positions of the chromanone ring. For example, a reaction with a 1,3-binucleophile could lead to the formation of a five-membered spiro-heterocycle at the C3 position.

While direct evidence for this compound is limited, related spirocyclic chromane (B1220400) derivatives have been synthesized and evaluated for potential therapeutic applications. The synthesis of spiro-bridged heterocyclic compounds containing amide, indanone, and oxindole (B195798) moieties has been achieved through organocatalytic cascade reactions of related systems, suggesting potential pathways for derivatization. nih.gov

The formation of bridged derivatives is less commonly reported for this class of compounds but could be envisioned through intramolecular reactions of a suitably functionalized derivative of this compound.

Development of Novel Chemical Reactions and Reagents Utilizing its Unique Reactivity

The unique reactivity of this compound, characterized by the presence of a reactive C-Br bond alpha to a carbonyl group, makes it a candidate for the development of novel chemical reactions. This α-bromo ketone moiety is susceptible to a variety of transformations beyond simple nucleophilic substitution.

For instance, it could participate in Favorskii-type rearrangements under basic conditions, leading to ring-contracted products. Furthermore, its electrophilicity at the C3 position could be exploited in organocatalytic or metal-catalyzed reactions to achieve asymmetric transformations, yielding chiral building blocks for drug discovery. The development of multicomponent reactions involving this synthon could also provide rapid access to complex molecular architectures.

Applications in Scaffold Diversification and Chemical Library Generation

In medicinal chemistry, the generation of chemical libraries with diverse molecular scaffolds is crucial for the discovery of new drug candidates. The reactivity of this compound makes it a suitable starting material for scaffold diversification. By reacting it with a wide range of nucleophiles and other reagents, a library of derivatives with varied substituents and heterocyclic systems can be generated.

This approach, often referred to as diversity-oriented synthesis, allows for the exploration of a broader chemical space. The chromanone core itself is a privileged structure in medicinal chemistry, and by appending different functionalities through reactions at the C3 position, it is possible to fine-tune the biological activity of the resulting compounds. While specific chemical library generation based on this compound is not detailed in the literature, the principles of combinatorial chemistry support its potential in this area.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.